4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid
Description
4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid is a quinoline derivative characterized by a chloro substituent at position 4, a methyl group at position 2, a propyl chain at position 3, and a carboxylic acid group at position 6.
Properties
IUPAC Name |
4-chloro-2-methyl-3-propylquinoline-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-3-4-10-8(2)16-12-6-5-9(14(17)18)7-11(12)13(10)15/h5-7H,3-4H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHHKHINJXXXSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C2C=CC(=CC2=C1Cl)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395876 | |
| Record name | 4-chloro-2-methyl-3-propylquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332150-03-5 | |
| Record name | 4-chloro-2-methyl-3-propylquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid typically involves the reaction of 4-chloroquinoline with 2-methyl-3-propylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Salt Formation
The carboxylic acid group undergoes deprotonation with bases like NaOH or NaHCO₃ to form water-soluble salts. For example:
Reaction :
C₁₄H₁₄ClNO₂ + NaOH → C₁₄H₁₃ClNO₂⁻Na⁺ + H₂O
This reaction is critical for enhancing solubility in aqueous systems .
Esterification
The acid reacts with alcohols (e.g., methanol) under acidic catalysis to form esters:
Reaction :
C₁₄H₁₄ClNO₂ + CH₃OH → C₁₅H₁₆ClNO₂ + H₂O
Ester derivatives are typically synthesized to modulate bioavailability or for analytical purposes .
Amide Formation
Coupling with amines via carbodiimide-mediated reactions generates amides. For example, reaction with propylamine yields:
Product : C₁₄H₁₃ClNO₂–NH–C₃H₇
This pathway is utilized in drug design to improve target binding .
Chlorine Substitution Reactions
The 4-chloro substituent participates in nucleophilic aromatic substitution (NAS) under specific conditions:
The electron-withdrawing carboxylic acid group at position 6 activates the chloro substituent at position 4 toward NAS by increasing the electrophilicity of the aromatic ring .
C–H Functionalization
The propyl and methyl groups at positions 2 and 3 undergo dehydrogenation and decarboxylation under Pd catalysis:
Reaction Pathway :
-
Dehydrogenation : Pd(OAc)₂, Ag₂CO₃, HFIP → Formation of α,β-unsaturated intermediate.
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Decarboxylation : Loss of CO₂ under thermal conditions (110°C).
Key Data :
-
Catalyst : 10 mol% [Pd(π-cinnamyl)Cl]₂ + 20 mol% N-Ac-Val-OH.
Photochemical and Thermal Stability
-
Thermal Decomposition : At >250°C, decarboxylation dominates, releasing CO₂ and forming 4-chloro-2-methyl-3-propylquinoline.
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Photodegradation : UV light (254 nm) induces cleavage of the C–Cl bond, generating a quinoline radical intermediate .
Comparative Reactivity of Substituents
| Position | Substituent | Reactivity |
|---|---|---|
| 2 | Methyl | Steric hindrance reduces reactivity |
| 3 | Propyl | Prone to oxidation/dehydrogenation |
| 4 | Chloro | Electrophilic substitution hotspot |
| 6 | Carboxylic acid | Directs NAS and salt formation |
Scientific Research Applications
4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes and proteins involved in cellular processes, leading to its observed biological effects. For example, it may inhibit the activity of DNA gyrase, an enzyme essential for bacterial DNA replication, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Comparison with Similar Quinoline Carboxylic Acid Derivatives
The following analysis compares 4-chloro-2-methyl-3-propylquinoline-6-carboxylic acid (hypothetical structure inferred from the query) with structurally related compounds from the evidence. Key differences in substituent positions, molecular properties, and applications are summarized in Table 1.
Table 1: Structural and Functional Comparison of Selected Quinoline Carboxylic Acid Derivatives
Substituent Effects on Physicochemical Properties
- Chloro vs. Fluoro Substituents: Chlorine at position 6 (e.g., in 6-chloro-2-methylquinoline-4-carboxylic acid) enhances electronegativity and may improve binding to biological targets compared to fluorine .
Biological Activity
4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid is a quinoline derivative with notable biological activities, particularly in the realms of antimicrobial and anticancer research. Its unique structure, characterized by a chloro group, methyl group, and propyl chain, contributes to its diverse pharmacological properties. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H14ClNO2
- CAS Number : 332150-03-5
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins involved in cellular processes. Notably, it may inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, thereby exhibiting antimicrobial properties. Additionally, its structural components allow it to modulate various signaling pathways, which is crucial for its anticancer effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various quinoline derivatives, this compound demonstrated potent activity against several bacterial strains, highlighting its potential as an antibiotic agent .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies showed that it can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. It has been particularly effective against leukemia cell lines, with one study reporting a GI50 value of 10 nM against CCRF-CEM cells .
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies reveal that modifications to the quinoline structure can significantly impact biological activity. For instance, variations at the 2-position and 4-position of the quinoline ring have been explored to enhance potency and selectivity against targeted diseases .
Comparative Analysis with Similar Compounds
This compound can be compared with other quinoline derivatives such as:
- 4-Chloroquinoline
- 2-Methylquinoline
These compounds share structural similarities but exhibit different biological activities due to variations in their substituents. The unique combination of functional groups in this compound contributes to its distinct pharmacological profile.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-chloro-2-methyl-3-propylquinoline-6-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example, a quinoline core can be formed via the Pfitzinger reaction (condensation of isatin derivatives with ketones in alkaline media) or through palladium-catalyzed cross-coupling reactions. Cyclization steps often require anhydrous solvents like dimethylformamide (DMF) or toluene, with temperatures ranging from 80–120°C. Catalysts such as copper(I) iodide or palladium(II) acetate are critical for regioselectivity . Yield optimization requires careful control of stoichiometry, solvent polarity, and inert atmospheres to minimize side reactions like decarboxylation or halogen displacement .
Q. How can researchers confirm the structural identity of this compound post-synthesis?
- Methodological Answer : Structural validation involves a combination of spectroscopic and crystallographic techniques:
- NMR : and NMR to confirm substituent positions (e.g., methyl at C2, propyl at C3).
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (221.64 g/mol) and fragmentation patterns .
- X-ray Crystallography : Single-crystal diffraction to resolve spatial arrangements, as demonstrated in analogous quinoline derivatives (e.g., ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate) .
Q. What are the primary safety considerations when handling this compound in the lab?
- Methodological Answer : Key safety protocols include:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of vapors, especially during high-temperature reactions.
- Emergency Measures : Immediate rinsing with water for skin/eye exposure and access to eyewash stations .
Advanced Research Questions
Q. How can computational methods aid in predicting the reactivity of this compound in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict sites susceptible to electrophilic or nucleophilic attack. For example, the chlorine at C4 may show higher reactivity in substitution reactions due to electron-withdrawing effects. Molecular docking simulations can also assess potential interactions with biological targets (e.g., enzymes) .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, solvent, cell lines). To address this:
- Standardized Assays : Use consistent cell cultures (e.g., HEK293 or HeLa) and solvent controls (DMSO concentration ≤0.1%).
- Dose-Response Curves : Establish IC values across multiple replicates.
- Metabolite Profiling : LC-MS/MS to identify degradation products that may interfere with activity .
Q. How can reaction pathways be optimized to minimize byproducts like dechlorinated derivatives?
- Methodological Answer : Byproduct formation is mitigated by:
- Catalyst Screening : Transition metals like Pd/C or CuI improve selectivity for halogen retention.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize intermediates.
- Temperature Gradients : Stepwise heating (e.g., 60°C → 100°C) to control exothermic side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
